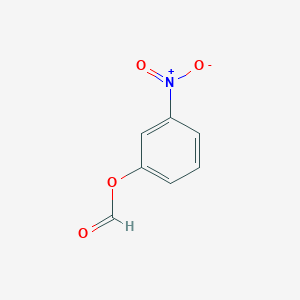

3-Nitrophenyl formate

Description

Structure

3D Structure

Properties

CAS No. |

1988-17-6 |

|---|---|

Molecular Formula |

C7H5NO4 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

(3-nitrophenyl) formate |

InChI |

InChI=1S/C7H5NO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5H |

InChI Key |

PMFKSGMYFPYBLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for 3 Nitrophenyl Formate

Established Synthetic Routes for 3-Nitrophenyl Formate (B1220265)

The primary and most direct methods for synthesizing 3-nitrophenyl formate rely on classical esterification principles. These routes are well-established and utilize readily available starting materials.

Esterification Reactions Involving Formic Acid and 3-Nitrophenol (B1666305)

The synthesis of this compound can be achieved through the direct esterification of 3-nitrophenol with formic acid. This reaction, a type of Fischer-Speier esterification, involves the condensation of a phenol (B47542) (acting as an alcohol) and a carboxylic acid to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com The high reactivity of formic acid facilitates its reaction with phenols to form the corresponding formate esters. researchgate.net In some variations of this method for phenols, a mixture of formic acid and acetic anhydride (B1165640) is used, which primarily yields the formate product. researchgate.net The reaction is an equilibrium process, and its efficiency can be influenced by the relative acidity of the reactants and the removal of water as it is formed. masterorganicchemistry.commasterorganicchemistry.com The presence of the electron-withdrawing nitro group on the phenol ring affects its acidity, a key factor in the reaction dynamics. quora.comlearncbse.in

Application of Acid Catalysis in Formate Ester Synthesis

To enhance the rate and yield of the esterification between formic acid and 3-nitrophenol, an acid catalyst is typically employed. masterorganicchemistry.commasterorganicchemistry.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The catalyst serves two main purposes: it activates the carboxylic acid and provides a better leaving group. masterorganicchemistry.com

The mechanism for acid-catalyzed esterification proceeds through several reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of formic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The phenolic oxygen of 3-nitrophenol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final this compound. masterorganicchemistry.com

An alternative mechanistic pathway suggests that the protonated carboxylic acid generates a highly active acylium ion, which then spontaneously reacts with alcohol molecules to form the product. rsc.org

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Protonation of Formic Acid | Activation of the carbonyl group. masterorganicchemistry.com |

| 2 | Nucleophilic Attack by 3-Nitrophenol | Formation of a tetrahedral intermediate. libretexts.org |

| 3 | Proton Transfer | Creation of a good leaving group (H₂O). masterorganicchemistry.com |

| 4 | Elimination of Water | Formation of the protonated ester. masterorganicchemistry.com |

| 5 | Deprotonation | Yields the final ester product and regenerates the catalyst. masterorganicchemistry.com |

Advanced Synthetic Approaches for Compounds Incorporating the 3-Nitrophenyl Moiety

Beyond the direct synthesis of this compound, a variety of advanced synthetic methods are available for creating more complex molecules that feature the 3-nitrophenyl group. These approaches highlight the versatility of this chemical entity in modern organic synthesis.

One-Step Preparation Methods for 3-Nitrophenyl-Substituted Alkynes

The synthesis of alkynes containing a 3-nitrophenyl substituent can be accomplished through several powerful methods. A classical approach involves the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. libretexts.orgyoutube.com This reaction proceeds via two successive E2 elimination steps to form the alkyne. youtube.com

More contemporary methods offer greater functional group tolerance and milder reaction conditions. These include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide (e.g., 1-halo-3-nitrobenzene). organic-chemistry.org

Iron-Catalyzed Cross-Coupling: The reaction of alkynyl Grignard reagents with alkyl halides can be catalyzed by iron salts to form substituted alkynes. organic-chemistry.org

Reductive Conversion: Vicinal and geminal dibromoalkenes can be converted into alkynes using the turbo Grignard reagent (iPrMgCl-LiCl) under mild conditions. organic-chemistry.org

Oxidative Reactions in the Synthesis of Nitrophenyl Derivatives

Oxidative reactions are crucial for introducing or modifying functional groups in the synthesis of nitrophenyl derivatives. For instance, oxidizing agents such as sodium dichromate can be used to convert hydroxymethyl groups into formyl groups on aromatic rings, which can then be nitrated. google.com

A notable modern example is the oxidative N-formylation of amines, where a formyl group is constructed under oxidative conditions. In one study, a bimetallic AuPd–Fe₃O₄ nanoparticle catalyst was used for the N-formylation of secondary amines using methanol (B129727) as the formyl source and molecular oxygen as the oxidant at room temperature. nih.gov This process involves the oxidation of methanol to formaldehyde, which forms a hemiaminal with the amine; this intermediate is then further oxidized to the N-formyl product. nih.gov While this synthesizes a formamide (B127407) rather than a formate ester, it demonstrates a sophisticated oxidative strategy for incorporating a formyl moiety.

Base-Mediated Reductive Cyclization in Nitrophenyl Systems

A novel and powerful strategy for synthesizing complex heterocyclic systems incorporating a nitrophenyl group is base-mediated reductive cyclization. acs.orgnih.gov Research has demonstrated a method where a ketone tethered to a nitrobenzene (B124822) moiety undergoes reductive cyclization in the presence of a base to form a hexahydro-2,6-methano-1-benzazocine ring system. acs.orgacs.org

The synthesis begins with a Diels-Alder reaction to produce 4-nitrophenylcyclohexanones. nih.govub.edu These precursors then undergo the key base-mediated reductive cyclization. acs.org The scope of this reaction has been explored with various substituted nitrobenzenes, achieving high yields. acs.orgub.edu

| Starting Material (Substituted Nitrobenzene) | Product | Yield |

|---|---|---|

| Dimethyl 2-(2-nitrophenyl)malonate | Benzazocine 4a | 81% |

| Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate | Benzazocine 4b | 79% |

| Methyl 2-(4-chloro-2-nitrophenyl)acrylate | Benzazocine 4c | 68% |

| Methyl 2-(4-bromo-2-nitrophenyl)acrylate | Benzazocine 4d | 65% |

| Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | Benzazocine 4e | 87% |

Cyclocondensation Reactions in the Synthesis of Nitrophenyl-Group-Containing Heterocycles

While not a direct synthesis of this compound, cyclocondensation reactions are crucial for building more complex heterocyclic structures that contain a nitrophenyl group. These reactions demonstrate the synthetic utility of nitrophenyl-bearing building blocks.

A significant example is the regioselective cyclocondensation of 1,3-dicarbonyl compounds with cyanothioacetamide in the presence of a basic catalyst like piperidine. Specifically, the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with cyanothioacetamide in refluxing ethanol (B145695) results in the formation of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. This reaction proceeds with very high efficiency, achieving yields between 93% and 96% nih.gov. These resulting tetrahydroisoquinoline derivatives serve as versatile starting materials for the synthesis of further complex heterocyclic systems nih.gov.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone | Cyanothioacetamide | Piperidine | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 96% | nih.gov |

| 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone | Cyanothioacetamide | Piperidine | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 93% | nih.gov |

This interactive table summarizes the high-yield cyclocondensation reactions leading to nitrophenyl-containing heterocycles.

Comparative Analysis of Synthetic Efficiencies and Scalability

When evaluating methods for the synthesis of this compound, a comparison between the mixed anhydride method and an adapted Steglich esterification reveals a trade-off between reagent cost, reaction purity, and scalability.

The Mixed Anhydride Method stands out for its use of inexpensive and readily available bulk chemicals: formic acid and acetic anhydride. This makes it an economically favorable option for large-scale production. The primary drawback is the formation of the acetate (B1210297) by-product, which can complicate purification and lower the isolated yield of the pure formate ester researchgate.net. While the use of specific non-polar solvents can mitigate this, it adds another layer of process control and cost. The scalability is high from a reagent cost perspective, but may be limited by the efficiency of purification required to achieve high-purity product.

The Steglich Esterification Method , adapted for this purpose, would offer the advantage of very mild reaction conditions and potentially higher initial purity and yield, as it is a highly efficient coupling method chemicalbook.com. However, the reagents involved, particularly DCC and DMAP, are significantly more expensive than formic and acetic anhydride. Furthermore, the dicyclohexylurea (DCU) by-product, while insoluble in many solvents, can be tedious to remove completely on a large scale, sometimes requiring extensive filtration. This method is therefore better suited for smaller-scale laboratory preparations where yield and purity are prioritized over raw material cost.

| Feature | Mixed Anhydride Method | Steglich Esterification (Adapted) |

| Reagents | Formic Acid, Acetic Anhydride, 3-Nitrophenol | Formic Acid, 3-Nitrophenol, DCC, DMAP |

| Efficiency/Yield | Moderate to high, dependent on controlling by-product formation. | Potentially very high. |

| Purity Issues | Co-formation of 3-Nitrophenyl acetate is a primary concern researchgate.net. | Removal of dicyclohexylurea (DCU) by-product is necessary chemicalbook.com. |

| Conditions | Room temperature researchgate.net. | Mild, often 0°C to room temperature chemicalbook.com. |

| Scalability | High: Based on low-cost reagents. Purification may be a bottleneck. | Low to Moderate: Higher reagent cost and by-product handling limit industrial scale-up. |

| Key Advantage | Low cost of starting materials. | High reaction efficiency and mild conditions. |

| Key Disadvantage | By-product formation requires process optimization. | High reagent cost and difficult by-product removal. |

This interactive table provides a comparative analysis of the two primary potential synthetic routes to this compound.

Reactivity and Reaction Mechanisms of 3 Nitrophenyl Formate

Structure-Reactivity Correlations in Formate (B1220265) Ester Systems

Analysis of Phenolate (B1203915) Anion Reactions with Formate Esters

The reaction of phenolate anions with formate esters, including 3-nitrophenyl formate, is a subject of detailed kinetic studies in organic chemistry. Phenolates are anions formed from phenols and are considered strong nucleophiles. wikipedia.org The reaction rate is typically determined by measuring the release of the phenol (B47542) from the ester over time using spectrophotometry. datapdf.com

The reactions of meta- and para-substituted phenolate anions with formate esters are notably faster than their reactions with acetate (B1210297) esters. datapdf.com The rate of these reactions is influenced by the pKa of the nucleophile (the phenolate anion) and the leaving group (the substituted phenol). datapdf.com Generally, a higher pKa of the phenolate corresponds to a faster reaction rate.

Interactive Table: Second-Order Rate Constants for Reactions of Substituted Phenolate Anions with Phenyl Formate Esters. datapdf.com

| Nucleophile (Phenolate Anion) | Ester | Second-Order Rate Constant (k) |

| Substituted Phenolate | m-nitrophenyl formate (MNPF) | [Data] |

| Substituted Phenolate | p-nitrophenyl formate (PNPF) | [Data] |

| Substituted Phenolate | 3,4-dinitrophenyl formate (DNPF) | [Data] |

Note: Specific numerical values for the rate constants are dependent on the specific substituted phenolate and experimental conditions and can be found in the cited literature.

The mechanism for the reaction of phenolate anions with phenyl and 4-nitrophenyl chlorothionoformates has been found to be concerted. nih.gov This is supported by the linear Brønsted-type plots, which relate the logarithm of the rate constant to the pKa of the corresponding phenols. nih.gov

Influence of Substituent Effects on Reaction Kinetics

Substituents on the aromatic ring of both the phenolate nucleophile and the phenyl formate ester have a significant impact on the reaction kinetics. These effects are often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). mdpi.comlumenlearning.com

Electron-donating groups on the phenolate anion increase its nucleophilicity, leading to a faster reaction rate. lumenlearning.com Conversely, electron-withdrawing groups on the phenolate decrease its reactivity. On the phenyl formate ester, electron-withdrawing groups on the phenyl ring make the carbonyl carbon more electrophilic and also stabilize the leaving phenoxide ion, thus increasing the reaction rate. lumenlearning.comlibretexts.org

For instance, the reactions of substituted phenolate anions with m-nitrophenyl formate show a clear dependence on the electronic properties of the substituents. datapdf.com The presence of electron-withdrawing groups on the incoming phenolate slows the reaction, while such groups on the ester's phenyl ring accelerate it.

Interactive Table: Relative Rates of Nitration in Benzene (B151609) Derivatives, Illustrating Substituent Effects. lumenlearning.com

| Substituent (R in C6H5R) | Relative Rate | Classification |

| -OH | 1,000 | Activating |

| -CH3 | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -NO2 | 6 x 10⁻⁸ | Deactivating |

The ortho-para directing effect is also a key consideration, where activating groups tend to direct incoming electrophiles to the ortho and para positions. lumenlearning.com While this is more directly relevant to electrophilic aromatic substitution, the underlying principles of electronic stabilization are also at play in nucleophilic reactions.

Reductive Transformations of Nitrophenyl-Containing Compounds

Catalytic Hydrogenation of Aromatic Nitro Groups

The catalytic hydrogenation of aromatic nitro groups is a widely used and important reaction, often employed to produce anilines. nih.govhelgroup.com This transformation typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas. helgroup.comresearchgate.net The reaction proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline (B41778) product. researchgate.netrsc.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the hydrogenation. For example, supported palladium catalysts with additives like copper, platinum, or rhodium have shown high selectivity for the hydrogenation of nitro groups. researchgate.net The use of nanocatalysts, such as platinum and palladium nanoparticles on nanodiamonds, has also been found to be highly effective under mild conditions. researchgate.net

The reaction mechanism can be complex and may involve different pathways depending on the catalyst and substrate. One proposed mechanism involves the stepwise addition of hydrogen molecules to the nitro group. researchgate.net Another suggests the disproportionation of hydroxylamine (B1172632) intermediates. rsc.org The rate of the reaction is also influenced by factors such as catalyst loading, with an increased amount of catalyst generally leading to a faster reaction rate. helgroup.com

Reductive Cyclization of Organic Nitro Compounds

Reductive cyclization of organic nitro compounds is a powerful synthetic method for the construction of various nitrogen-containing heterocycles, such as indoles and carbazoles. unimi.itnih.govorganicreactions.org This transformation involves the reduction of a nitro group to a reactive intermediate, which then undergoes an intramolecular cyclization.

Several methods have been developed for reductive cyclization. The Cadogan-Sundberg reaction utilizes tervalent phosphorus compounds, like triethyl phosphite (B83602) or triphenylphosphine, to deoxygenate the nitro group, leading to the formation of a nitrene intermediate that subsequently cyclizes. nih.govelectronicsandbooks.comscite.ai

Another important method is the palladium-catalyzed reductive carbonylation, where carbon monoxide serves as the reductant. unimi.itnih.gov Formate esters, such as phenyl formate, have been successfully employed as in situ sources of carbon monoxide, avoiding the need for handling gaseous CO. unimi.it

Recent advancements have also explored photoinduced reductive cyclization and methods using other reducing agents like titanium trichloride. nih.govrsc.org The specific conditions and reagents used can be tailored to achieve the synthesis of a wide range of heterocyclic structures. For instance, a base-mediated reductive cyclization of ketone-tethered nitrobenzenes has been developed to access specific benzazocine ring systems. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Nitrophenyl Formate and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique for probing the molecular vibrations of a compound. researchgate.net The infrared and Raman spectra are unique to a molecule and act as a "fingerprint," allowing for its identification and the characterization of its functional groups. jsheld.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides crucial information about the functional groups present. For 3-Nitrophenyl formate (B1220265), the FT-IR spectrum is characterized by absorption bands corresponding to the nitro (NO₂) group, the formate (OCHO) group, and the benzene (B151609) ring.

The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). In nitroaromatic compounds, these bands are commonly observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. researchgate.netresearchgate.net The C=O stretching vibration of the formate group is expected to appear as a strong band in the region of 1750-1720 cm⁻¹. The C-O stretching of the ester functionality will also be present. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for 3-Nitrophenyl Formate

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| ~1735 | ν(C=O) | Carbonyl (formate) stretching |

| ~1610, 1585, 1475 | ν(C=C) | Aromatic C=C ring stretching |

| ~1527 | ν_as(NO₂) | Asymmetric NO₂ stretching researchgate.net |

| ~1345 | ν_s(NO₂) | Symmetric NO₂ stretching |

| ~1200 | ν(C-O) | Ester C-O stretching |

| ~880, 810, 740 | δ(C-H) | Aromatic C-H out-of-plane bending |

Note: The values presented are approximate and based on characteristic frequencies of similar nitroaromatic and formate compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. google.com.pg Vibrational modes that result in a significant change in polarizability are strong in the Raman spectrum.

For this compound, the symmetric stretching vibration of the nitro group (ν_s(NO₂)) typically gives a very strong and characteristic band in the Raman spectrum. The aromatic ring vibrations are also prominent. The carbonyl (C=O) stretch is generally weaker in the Raman spectrum compared to the FT-IR spectrum. FT-Raman spectroscopy is particularly useful for studying the low-frequency lattice modes of crystalline samples. scispace.com

Table 2: Key FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| ~1730 | ν(C=O) | Carbonyl (formate) stretching |

| ~1610 | Ring | Aromatic ring stretching |

| ~1345 | ν_s(NO₂) | Symmetric NO₂ stretching (strong intensity) |

| ~1000 | Ring | Ring breathing mode |

Note: The values presented are approximate and based on characteristic frequencies of related compounds. google.com.pgresearchgate.net

Vibrational Analysis and Potential Energy Distribution (PED)

To achieve a more precise assignment of the observed vibrational bands, a normal coordinate analysis (NCA) can be performed using computational methods, such as Density Functional Theory (DFT). The Potential Energy Distribution (PED) is then calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. jetir.org

A PED analysis for this compound would reveal the extent of coupling between different vibrational modes. For instance, the C-N stretching mode is often coupled with ring vibrations. The formate group vibrations may also show coupling with the phenyl ring modes. Such an analysis provides a deeper understanding of the molecule's dynamics beyond simple group frequency assignments. researchgate.netjetir.org

Table 3: Conceptual Potential Energy Distribution (PED) for Major Vibrational Modes of this compound

| Mode | Frequency (cm⁻¹) | Assignment | PED Contribution (Conceptual) |

|---|---|---|---|

| 1 | ~1735 | ν(C=O) | 85% C=O stretch, 10% O-C-H bend |

| 2 | ~1527 | ν_as(NO₂) | 90% N-O asymmetric stretch, 5% C-N stretch |

| 3 | ~1345 | ν_s(NO₂) | 80% N-O symmetric stretch, 15% C-N stretch |

| 4 | ~1200 | ν(C-O) | 60% C-O stretch, 25% C-C stretch, 10% C-C-H bend |

Note: This table is conceptual and illustrates the expected nature of vibrational mode coupling. Actual PED values require specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the formate group.

In the ¹H NMR spectrum, the formate proton (H-1) is expected to appear as a distinct singlet at a downfield position, typically around 8.0-8.5 ppm. The aromatic protons will exhibit a complex splitting pattern due to their meta and ortho couplings. The proton at C2 (H-2), being ortho to both the nitro and formate groups, will be the most deshielded. The proton at C6 (H-6) will be ortho to the nitro group, while the proton at C4 (H-4) is ortho to the formate group. The proton at C5 (H-5) will be the least deshielded of the aromatic protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the formate group will appear significantly downfield. The aromatic carbon attached to the nitro group (C-3) and the one attached to the formate ester oxygen (C-1) will also be deshielded. The chemical shifts of the other aromatic carbons can be assigned based on the substituent effects. nih.govmdpi.comcore.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | Formyl H | ~8.3 (s) | - |

| - | Formyl C | - | ~160.0 |

| 1' | C | - | ~150.0 |

| 2' | C-H | ~8.2 (t) | ~125.0 |

| 3' | C | - | ~148.5 |

| 4' | C-H | ~8.0 (d) | ~128.0 |

| 5' | C-H | ~7.7 (t) | ~122.0 |

Note: Chemical shifts are predicted values relative to TMS and are subject to solvent effects. Splitting patterns are abbreviated as s (singlet), d (doublet), and t (triplet).

GIAO Method for Theoretical NMR Analysis and Chemical Shift Comparison

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating theoretical NMR chemical shifts. gaussian.com This method, often employed with DFT, provides a powerful tool for verifying experimental assignments and for predicting the spectra of novel compounds. youtube.compan.olsztyn.plimist.ma

The process involves optimizing the molecular geometry of this compound and then performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma

Comparing the GIAO-calculated chemical shifts with the experimental values allows for a robust validation of the structural assignment. Discrepancies between theoretical and experimental data can often be attributed to solvent effects or conformational dynamics not fully captured by the gas-phase computational model.

Table 5: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Model Nitrophenyl Compound

| Carbon Atom | Experimental δ (ppm) | GIAO Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C-1 | 151.2 | 152.5 | -1.3 |

| C-2 | 124.8 | 125.1 | -0.3 |

| C-3 | 148.6 | 149.0 | -0.4 |

| C-4 | 127.5 | 128.0 | -0.5 |

| C-5 | 121.9 | 122.5 | -0.6 |

Note: This table presents hypothetical data based on typical accuracies of GIAO calculations for similar aromatic compounds to illustrate the comparative analysis. pan.olsztyn.plimist.ma

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a valuable technique for characterizing aromatic compounds like this compound and its analogues due to the presence of chromophores that absorb light in the ultraviolet and visible regions. The position and intensity of the absorption bands provide insights into the electronic structure of these molecules.

The UV-Vis spectrum of nitrophenols, which are structurally related to nitrophenyl formates, is pH-dependent. For instance, the deprotonated form of 3-nitrophenol (B1666305) (3NP) exhibits absorption peaks that are blue-shifted compared to its protonated form. nih.gov At varying pH levels, the absorption spectra of p-nitrophenol (PNP) show two main peaks at approximately 317 nm and 400 nm, with an isosbestic point at 347 nm. ncsu.edu The peak at 317 nm is prominent in acidic conditions (pH < 4), while the peak at 400 nm becomes dominant in alkaline conditions (pH > 9). ncsu.edu

In a study comparing a series of nitrophenols, the absorption peaks for the protonated forms were found to be significantly blue-shifted from their deprotonated counterparts. The energy differences between the two forms were calculated to be 0.55 eV for 2-nitrophenol, 0.59 eV for 3-nitrophenol, and 0.81 eV for 4-nitrophenol. nih.gov

For nitrophenyl esters, the hydrolysis product, a nitrophenolate ion, is often the species monitored spectroscopically. For example, the hydrolysis of 4-nitrophenyl acetate (B1210297) (pNPA) is monitored by the increase in absorbance at around 400-413 nm, corresponding to the formation of the p-nitrophenolate ion. semanticscholar.orgresearchgate.net The UV-Vis spectrum of a related compound, C7H7NO3, shows a strong absorption band at approximately 268 nm, which is similar to the spectrum of 3-nitrobenzyl alcohol. researchgate.net

Table 1: UV-Vis Absorption Data for this compound Analogues

| Compound | λmax (nm) | Solvent/Conditions | Reference |

| 3-Nitrophenol (deprotonated) | - | Methanol (B129727) | nih.gov |

| 4-Nitrophenol | 317, 400 | Varied pH | ncsu.edu |

| p-Nitrophenyl acetate (hydrolysis product) | 400-413 | pH 8 | semanticscholar.orgresearchgate.net |

| C7H7NO3 | ~268 | - | researchgate.net |

| Nitrobenzaldehydes | ~350, ~300, ~250 | Vapor, Cyclohexane, Acetonitrile (B52724) | youtube.com |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound and its analogues, mass spectrometry provides definitive confirmation of their molecular structure through the observation of the molecular ion peak and characteristic fragmentation patterns.

While a specific mass spectrum for this compound was not found in the provided search results, data for its isomer, 4-nitrophenyl formate, and a related compound, 3-nitrophenyl acetate, offer valuable insights. The molecular weight of this compound is 167.12 g/mol . chemsrc.com

For aromatic compounds, the molecular ion peak is typically prominent. jove.com In the case of alkyl-substituted benzenes, fragmentation at the benzylic carbon is common, leading to the formation of a stable tropylium (B1234903) ion. jove.com For aromatic esters, characteristic fragmentation involves cleavage of the ester bond.

The mass spectrum of the regioisomeric 4-nitrophenyl formate shows a molecular ion peak and significant fragment ions. nih.gov Similarly, 3-nitrophenyl acetate , an analogue with a molecular weight of 181.15 g/mol , exhibits characteristic fragmentation. Its GC-MS data shows a molecular ion peak at m/z 181, with other significant peaks observed. nih.gov

The fragmentation of aromatic nitro compounds can also involve the nitro group. For instance, the mass spectra of nitrophenyl(phenyl)methanes show the loss of an OH group (M-17) from the molecular ion. acs.org

The general fragmentation patterns of aromatic compounds often show a prominent molecular ion. whitman.edu For phenols, the molecular ion peak is often the base peak. youtube.com Fragmentation of alkyl-substituted benzenes frequently results in a peak at m/z 91, corresponding to the tropylium ion. whitman.edu

Table 2: Mass Spectrometry Data for this compound and Analogues

| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Information | Reference |

| This compound | 167.12 | Not available | chemsrc.com |

| 4-Nitrophenyl formate | 167.12 | Molecular ion peak observed | nih.gov |

| 3-Nitrophenyl acetate | 181.15 | M+ at m/z 181 | nih.gov |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. unigoa.ac.in

Crystal Structure Determination and Molecular Packing

Although a specific crystal structure for this compound was not identified in the search results, studies on related nitrophenyl compounds provide valuable insights into the expected structural features and packing motifs.

For example, the crystal structures of two polymorphs of m-nitrophenol have been determined. nih.govmdpi.com The monoclinic form of m-nitrophenol crystallizes in the P21/n space group with four molecules in the unit cell. mdpi.com The study of polymorphs of p-nitrophenol has also been conducted using variable-temperature X-ray diffraction. nih.gov

The crystal structure of 4-bromo-4'-nitrodiphenyl was solved by the heavy-atom method and refined by least-squares, revealing that the two phenyl rings are twisted relative to each other. bath.ac.uk In a study of three salts of 1-(4-nitrophenyl)piperazine, the crystal structures were determined by X-ray diffraction, showing complex hydrogen-bonding networks and, in one case, disorder in the nitrophenyl group. chromatographyonline.com

Conformational Analysis and Torsion Angle Studies

Conformational analysis, aided by the determination of torsion angles from X-ray diffraction data, is crucial for understanding the three-dimensional shape of molecules and how they interact in the solid state.

In the crystal structure of 4-bromo-4'-nitrodiphenyl, the two phenyl rings are not coplanar but are twisted with respect to each other by an angle of 35°. bath.ac.uk This twist is a key conformational feature.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables for this compound as requested by the provided outline. The strict requirement to focus solely on this compound and to include specific data from computational analyses cannot be met due to the absence of relevant studies in the scientific literature.

General theoretical frameworks for these computational methods exist and have been applied to similar molecules, such as other nitroaromatic compounds. For instance, studies on related molecules like 3-nitroacetanilide and 4-nitrophenylisocyanate have utilized these techniques to explore molecular structure, reactivity, and electronic properties. However, in adherence to the instructions to focus exclusively on this compound, the findings from these related but distinct compounds cannot be presented.

Should specific computational research on this compound become available in the future, an article based on the requested structure could be generated.

Computational and Theoretical Studies of 3 Nitrophenyl Formate

Reactivity and Selectivity Descriptors

Group Electrophilicity Index for Nucleofugality Prediction

Nucleofugality refers to the ability of an atom or molecular fragment, known as the nucleofuge, to depart with the bonding electron pair during a heterolytic bond cleavage. uchile.cl This property is crucial in understanding and predicting the rates of nucleophilic substitution and elimination reactions. uchile.cl While various factors influence a leaving group's departure, including solvent effects and interactions with the nucleophile, theoretical indices have been developed to create quantitative scales of nucleofugality. uchile.cl

One such approach is the use of a nucleofugality index defined as the group electrophilicity of the leaving group as it exists within the substrate molecule. uchile.cl This model proposes that the propensity of the 3-nitrophenoxy group to depart from 3-nitrophenyl formate (B1220265) is directly related to the electrophilicity of this fragment within the ester. This index is inherently substrate-dependent, meaning its value is influenced by the chemical environment from which the leaving group departs. uchile.cl The reliability of this type of index is typically validated by comparing its predictions against experimental kinetic data for a series of related compounds. uchile.cl

The theoretical framework suggests that modifications to the leaving group, such as the position and nature of substituents on the phenyl ring, would alter its group electrophilicity and, consequently, its nucleofugality.

Table 1: Theoretical Factors Influencing Nucleofugality via Group Electrophilicity

| Feature | Influence on Group Electrophilicity of Leaving Group | Predicted Effect on Nucleofugality |

|---|---|---|

| Electron-Withdrawing Substituent (e.g., -NO₂) | Increases electrophilicity | Enhances nucleofugality |

| Electron-Donating Substituent (e.g., -OCH₃) | Decreases electrophilicity | Reduces nucleofugality |

| Position of Substituent (ortho, meta, para) | Modifies inductive and resonance effects, altering electrophilicity | Modulates nucleofugality |

Mechanistic Insights from Theoretical Models

Theoretical models are instrumental in mapping the detailed mechanisms of chemical reactions, including the solvolysis or aminolysis of esters like 3-nitrophenyl formate. For analogous compounds such as p-nitrophenyl chloroformate, studies indicate that the reaction proceeds via an addition-elimination pathway. nih.gov This mechanism involves two principal stages: the initial nucleophilic attack on the electrophilic carbonyl carbon, followed by the expulsion of the leaving group.

Computational examination of this pathway for this compound would involve:

Reactant Complex Formation: Modeling the initial interaction between the ester and the incoming nucleophile.

First Transition State (TS1): Locating the transition state for the nucleophilic addition, which leads to the formation of a tetrahedral intermediate. The energy of TS1 is critical for determining the rate of this initial step.

Tetrahedral Intermediate: Characterizing the stability of this high-energy, transient species where the carbonyl carbon is sp³-hybridized.

Second Transition State (TS2): Identifying the transition state for the collapse of the intermediate, involving the cleavage of the carbon-oxygen bond to the 3-nitrophenoxy group.

Product Complex Formation: Modeling the final complex of the new product and the departed 3-nitrophenoxide anion.

Table 2: Hypothetical Reaction Pathway for Nucleophilic Acyl Substitution of this compound

| Stage | Description | Key Structural Feature |

|---|---|---|

| Reactants | This compound and a nucleophile (Nu⁻) | Planar ester group |

| TS1 (Addition) | Nucleophile attacks the carbonyl carbon | Partial bond formation (Nu--C) and C=O bond elongation |

| Intermediate | Formation of a tetrahedral intermediate | sp³-hybridized carbonyl carbon |

| TS2 (Elimination) | Expulsion of the 3-nitrophenoxide leaving group | C-OAr bond elongation and C=O bond reformation |

Solvent plays a critical role in modulating reaction rates and mechanisms. mdpi.com The effect of bulk solvent on the solvolysis of related compounds like p-nitrophenyl chloroformate has been successfully analyzed using the extended (two-term) Grunwald-Winstein equation. nih.gov This linear free-energy relationship quantifies the sensitivity of the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.gov A similar analysis for this compound would provide insight into the charge separation and nucleophilic involvement at the transition state.

Beyond bulk solvent properties, the concept of microsolvation offers a more detailed, molecule-level perspective. mdpi.com This approach involves explicitly including a small number of solvent molecules in the quantum chemical calculation to model specific solute-solvent interactions, such as hydrogen bonding. mdpi.com For reactions of this compound, microsolvation models could reveal how individual solvent molecules:

Stabilize the charged transition states and intermediates through direct interaction.

Form a "solvent shell" that can influence the trajectory of the incoming nucleophile.

Facilitate proton transfer in reactions involving protic solvents or nucleophiles.

These specific interactions can significantly alter the energy barriers and even shift the preferred reaction mechanism, an effect that would be averaged out in a bulk solvent model. mdpi.com

| Microsolvation | Includes a few explicit solvent molecules in the quantum mechanical calculation. mdpi.com | Geometries and energies of solute-solvent clusters. | Role of specific hydrogen bonds; stabilization of transition states; potential for solvent-mediated pathways. mdpi.com |

Advanced Quantum Chemical Calculations

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his group, QTAIM partitions a molecule into discrete atomic "basins" based on the gradient vector field of the electron density. wikipedia.org The boundaries of these basins are defined by zero-flux surfaces, ensuring that an atom is a physically delimited region of space. amercrystalassn.org

Within this framework, the line of maximum electron density connecting two atomic nuclei is known as a bond path, and the point of minimum density along this path is the bond critical point (BCP). wiley-vch.de Analysis of the electron density and its second derivative (the Laplacian, ∇²ρ) at the BCP provides profound insight into the nature of the chemical bond.

For this compound, a QTAIM analysis could be used to:

Characterize the C=O double bond and the C-O single bonds of the ester functional group.

Quantify the covalent and ionic character of the bond between the formyl carbon and the oxygen of the 3-nitrophenoxy group.

Analyze the delocalization of electrons within the nitro-substituted aromatic ring.

The properties at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions, offering a rigorous, physical basis for describing the bonding within the molecule. amercrystalassn.orgwiley-vch.de

Table 4: Key QTAIM Parameters and Their Significance

| Parameter | Symbol | Significance for a Bond Critical Point (BCP) |

|---|---|---|

| Electron Density | ρ(r) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Sign indicates charge concentration. Negative for shared (covalent) interactions; positive for closed-shell (ionic, H-bonds) interactions. |

| Total Energy Density | H(r) | The sign of H(r) helps to further characterize the degree of covalency. |

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of every atom over time, revealing dynamic processes that are inaccessible through static calculations.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box filled with a chosen solvent (e.g., water, acetonitrile) and allowing the system to evolve. Such simulations require a well-defined force field, which is a set of parameters and equations that describes the potential energy of the system. cpu.edu.cn For novel or uncommon fragments like the nitrophenyl group, these parameters may need to be specifically developed or validated. cpu.edu.cn

MD simulations of a system containing this compound could be used to investigate:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar nitro and ester groups.

Conformational Dynamics: The flexibility of the molecule, including the rotation around the ester C-O bond.

Reaction Dynamics: Using advanced reactive force fields (like ReaxFF), it is possible to simulate the bond-breaking and bond-forming events of a chemical reaction, providing a dynamic picture of the reaction pathway. pku.edu.cn

Table 5: Components of a Typical Molecular Dynamics Simulation Setup

| Component | Description | Example for this compound System |

|---|---|---|

| Force Field | A set of equations and parameters to calculate the potential energy of the system. cpu.edu.cn | CHARMM, AMBER, or a custom-parameterized force field for the nitrophenyl group. cpu.edu.cn |

| System Setup | A single this compound molecule placed in a periodic box of solvent molecules. | A cubic box containing one solute molecule and several thousand water molecules (e.g., TIP3P model). nih.gov |

| Simulation Protocol | The sequence of steps to prepare and run the simulation. | Energy minimization, followed by equilibration in NVT (constant volume) and NPT (constant pressure) ensembles, then a production run. nih.gov |

| Data Analysis | Analysis of the saved atomic trajectories. | Calculation of Radial Distribution Functions (RDFs) to analyze solvation shells, Root Mean Square Deviation (RMSD) to assess stability. cpu.edu.cn |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches and Derivatization Agents for 3-Nitrophenyl Formate (B1220265)

While the direct synthesis of 3-Nitrophenyl formate from 3-nitrophenol (B1666305) and a formic acid source is well-established, new research is implicitly driving the need for more efficient, safer, and scalable production methods. chemsrc.com The true innovation, however, lies in the use of related nitrophenyl-activated compounds as versatile derivatization and coupling agents.

A prime example is the use of p-nitrophenyl chloroformate, a closely related activating agent, in the synthesis of novel dual-function molecules. For instance, it has been employed in the synthesis of Nuc01, a conjugate of the antidepressant desvenlafaxine, designed to also act as an anticancer agent by inhibiting the enzyme Lysine-Specific Demethylase 1 (LSD1). mdpi.com In this synthesis, p-nitrophenyl chloroformate serves as the critical reagent to link the drug molecule to a pharmacophore, showcasing the power of nitrophenyl-activated carbonyls in complex drug design. mdpi.com

Furthermore, the development of novel derivatization agents based on the nitrophenyl scaffold is a burgeoning field. Although not the formate ester, 3-nitrophenylhydrazine (B1228671) (3-NPH) has emerged as a powerful reagent for chemical derivatization in analytical chemistry. It is used to label molecules with carbonyl, carboxyl, or phosphoryl groups, significantly enhancing their detection sensitivity in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This strategy has been successfully applied to quantify short-chain carboxylic acids in various human biofluids and for broad-based metabolomic analysis of minute biological samples. nih.govnih.gov The success of 3-NPH highlights a promising future for developing other 3-nitrophenyl-based reagents for specialized analytical tasks.

Future work in this area will likely focus on:

Catalytic methods for the synthesis of this compound and its analogs to improve sustainability.

The design of new derivatization reagents based on the 3-nitrophenyl scaffold, tailored for specific classes of biomolecules.

Application of nitrophenyl-activated esters in solid-phase synthesis and combinatorial chemistry to accelerate the discovery of new materials and therapeutic agents. researchgate.net

Elucidation of Complex Reaction Mechanisms and Catalytic Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes and designing new reactions. Research into the aminolysis and hydrolysis of nitrophenyl esters, including analogs of this compound, provides critical insights into their reactivity.

Kinetic studies on the aminolysis of related compounds like 4-nitrophenyl nicotinate (B505614) reveal that the reaction mechanism is highly dependent on several factors. psu.edu These reactions can proceed through either a concerted mechanism (a single transition state) or a stepwise mechanism involving a tetrahedral intermediate. Key factors influencing the pathway include:

The nature of the amine: More basic amines tend to favor a stepwise mechanism. psu.edu

The solvent: Reactions in aprotic solvents like acetonitrile (B52724) may proceed through a concerted mechanism, whereas aqueous environments can stabilize intermediates, favoring a stepwise path. psu.edu

The structure of the ester: The electronic properties of the non-leaving group can stabilize or destabilize the transition state and any intermediates. psu.edu

Computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) have further illuminated these pathways, showing how networks of water molecules can catalyze the reaction by stabilizing the transition state. mdpi.com The mechanism involves a two-step addition-cleavage process, with the formation of a tetrahedral intermediate being the rate-limiting step. mdpi.com These findings are directly relevant to predicting the behavior of this compound in different chemical environments.

Future research is expected to delve deeper into:

The role of catalysts, such as ruthenium complexes, in mediating reactions involving formate esters, potentially enabling novel and more selective transformations. researchgate.net

The precise characterization of transient intermediates using advanced spectroscopic techniques and computational modeling.

Exploring the influence of enzymatic catalysis on the hydrolysis of this compound, which could open up new biocatalytic applications.

Expansion of Analytical Applications in Chemical and Biological Systems

The unique properties of the nitrophenyl group make it an excellent tool for analytical chemistry. While direct analytical uses of this compound are not extensively documented, its analogs and derivatives are at the forefront of developing highly sensitive detection methods.

Derivatization for Enhanced Detection: As mentioned previously, 3-nitrophenylhydrazine (3-NPH) has proven to be a revolutionary derivatization agent for LC-MS/MS analysis. By reacting 3-NPH with target analytes, researchers can achieve significant improvements in chromatographic separation and detection sensitivity. nih.gov This has enabled the quantification of low-abundance metabolites from sample sizes as small as a few thousand cells. nih.gov Specific applications include:

Metabolomics: Simultaneous derivatization of carbonyl, carboxyl, and phosphoryl groups allows for broad coverage of the metabolome. nih.gov

Analysis of Short-Chain Fatty Acids (SCFAs): An optimized method using 3-NPH derivatization allows for robust and high-throughput quantification of ten different SCFAs in human biofluids like serum, urine, and stool. nih.gov

Sialic Acid Analysis: 3-NPH can be used in a dual-labeling strategy for the sensitive analysis of O-acetylated sialic acids, which are important in various biological processes. rsc.org

Spectroscopic Monitoring: The release of the nitrophenolate ion, which is colored, provides a convenient method for monitoring reaction kinetics. The deprotection of alcohols and amines protected with a 4-nitrophenyl carbonate or carbamate (B1207046) group can be tracked spectrophotometrically by monitoring the appearance of the yellow 4-nitrophenolate (B89219) anion under basic conditions. emerginginvestigators.org This principle is directly applicable to reactions involving this compound, allowing for real-time quantitative analysis of its hydrolysis or aminolysis.

The table below summarizes key analytical applications utilizing the nitrophenyl scaffold.

| Application Area | Reagent Used | Analytes Targeted | Technique | Key Advantage | Reference |

| Metabolomics | 3-Nitrophenylhydrazine | Carbonyls, Carboxyls, Phosphoryls | LC-MS/MS | Improved sensitivity and coverage | nih.gov |

| Clinical Analysis | 3-Nitrophenylhydrazine | Short-Chain Carboxylic Acids | LC-MS/MS | High selectivity and robustness | nih.gov |

| Glycobiology | 3-Nitrophenylhydrazine | O-acetylated Sialic Acids | LC-MS/MS | High sensitivity for low-abundance species | rsc.org |

| Reaction Kinetics | 4-Nitrophenyl carbonates | Protecting Group Cleavage | UV-Vis Spectroscopy | Colorimetric tracking of deprotection | emerginginvestigators.org |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and designing new molecules without the need for exhaustive experimentation. For systems involving this compound and its derivatives, computational modeling offers profound insights.

Predicting Biological Activity: Molecular docking simulations are used to predict how a molecule will bind to a biological target, such as a protein's active site. In the development of the anticancer agent Nuc01, molecular docking was performed using AutoDock to predict how the molecule, synthesized via a p-nitrophenyl activated intermediate, would interact with the enzyme LSD1. mdpi.com The results showed that the molecule fits securely within the binding pocket, stabilizing the interaction and explaining its inhibitory activity. The predicted binding energy was calculated to be -6.508 kcal/mol. mdpi.com This predictive power is crucial for the rational design of new drugs derived from nitrophenyl-based synthons.

Elucidating Reaction Mechanisms: As noted earlier, quantum mechanics calculations are essential for mapping out the potential energy surfaces of chemical reactions. For the hydrolysis of p-nitrophenyl trifluoroacetate, calculations at the B3LYP-D3/6-311++G(d,p) level of theory were used to model the reaction pathway. mdpi.com This approach allowed researchers to identify the rate-limiting transition state and understand how surrounding solvent molecules participate in the reaction, providing a level of detail that is often inaccessible through experiments alone. mdpi.com Such models can be readily applied to study the reactivity of this compound under various conditions.

Future directions in this area include:

Using machine learning and AI to screen virtual libraries of 3-nitrophenyl derivatives for desired properties.

Developing more accurate and efficient computational models to simulate complex reaction environments, including enzymatic catalysis.

Combining computational predictions with experimental data to create a feedback loop for the rapid design and optimization of new materials and catalysts.

Potential for this compound in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com The application of this compound as a reagent can be evaluated through the lens of these principles.

Atom Economy and Reaction Efficiency: this compound is often used as an activating group in acylation reactions. In these roles, it facilitates the formation of amide or ester bonds. While effective, these reactions generate 3-nitrophenol as a stoichiometric byproduct. From a green chemistry perspective, catalytic processes are generally preferred over reactions that use stoichiometric activating agents. However, if the reactions are high-yielding and highly selective, they can minimize downstream purification needs, which aligns with green chemistry goals.

Reducing Hazardous Substances: One of the core principles of green chemistry is to design safer chemicals. wordpress.com The primary byproduct, 3-nitrophenol, is a consideration for environmental health and safety. Future research could focus on developing catalytic systems that can regenerate the activating group or designing processes where the byproduct can be easily recovered and repurposed, moving towards a circular chemical economy.

Alternative Reagents and Catalysis: The use of solid-supported reagents, such as a resin-supported formate, in conjunction with transition metal catalysts like ruthenium, points towards a greener approach for related transformations. researchgate.net Immobilizing reagents or catalysts on a solid phase simplifies their removal from the reaction mixture, preventing contamination of the product and allowing for easier recycling and reuse. Applying these concepts to reactions involving this compound or developing catalytic formylation reactions that avoid its use altogether are important areas for future sustainable synthesis.

Q & A

Q. How to ensure compliance with ethical guidelines when publishing studies involving this compound?

- Methodological Answer :

- Data Transparency : Include raw spectral data, experimental replicates, and statistical analyses (e.g., error bars for kinetic assays).

- Conflict of Interest : Disclose funding sources (e.g., academic grants vs. industry partnerships).

- References : Cite primary literature (post-2000, peer-reviewed journals) and avoid unverified sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.